molecular formula C18H27FN2O2 B2879424 tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1713164-12-5

tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2879424
CAS No.: 1713164-12-5
M. Wt: 322.424
InChI Key: ULDDNWFBCDZNFB-UHFFFAOYSA-N
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Description

tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate (CAS: 1286274-18-7) is a carbamate derivative featuring a piperidine core substituted with a 2-fluorobenzyl group and a methylcarbamate moiety. Its molecular formula is C₁₈H₂₇FN₂O₂, with a molecular weight of 322.4 g/mol, and it is characterized by ≥95% purity . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development . The 2-fluorobenzyl group enhances metabolic stability and influences target binding through fluorine's electronegativity and steric effects .

Properties

IUPAC Name

tert-butyl N-[[4-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-6-4-5-7-15(14)19/h4-7,20H,8-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDDNWFBCDZNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the 2-fluorobenzyl moiety.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-fluorobenzyl group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: The compound may be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate 1286274-18-7 C₁₈H₂₇FN₂O₂ 322.4 2-fluorobenzyl
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate 779339-09-2 C₁₇H₂₅FN₂O₂ 308.39 Carbamate directly on piperidine
tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate 861931-33-1 C₁₈H₂₇ClN₂O₂ 338.88 4-chlorophenyl
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate 1774897-54-9 C₁₄H₂₈N₂O₃ 272.38 2-methoxyethyl
tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate 1152974-89-4 C₁₉H₂₉N₂O₃ 333.45 3-methoxybenzyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorobenzyl group (electron-withdrawing) in the parent compound contrasts with analogs like the 3-methoxybenzyl (electron-donating), affecting lipophilicity and solubility .
  • Halogen Effects : Substitution with chlorine (e.g., 4-chlorophenyl) increases molecular weight and may alter binding kinetics due to larger atomic size and polarizability compared to fluorine .

Physical and Chemical Stability

  • Solubility : The 2-methoxyethyl analog (CAS 1774897-54-9) has higher predicted aqueous solubility (density: 0.982 g/cm³) than the hydrophobic 2-fluorobenzyl parent compound .
  • Thermal Stability : The parent compound's melting/boiling points are unspecified, but analogs like CAS 779339-09-2 (MW 308.39 g/mol) suggest moderate stability under standard conditions .

Biological Activity

tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate is a synthetic compound with the molecular formula C18H27FN2O2. It is a derivative of piperidine and has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

  • Molecular Formula : C18H27FN2O2
  • Molecular Weight : 322.424 g/mol
  • CAS Number : 1713164-12-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects. Research indicates that it may influence signaling pathways, particularly those associated with cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study examining similar piperidine derivatives showed that compounds with structural similarities exhibited significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

CompoundIC50 (µM)Cell Line
7h2.16A549
5m6.85HepG2
5a23.83MCF-7

The compound 7h demonstrated the most potent anticancer activity, significantly outperforming its parent compounds and suggesting that modifications in the piperidine structure can enhance biological efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been reported to exhibit strong bactericidal properties against both susceptible and drug-resistant Gram-positive bacteria. The mechanism involves depolarization of the bacterial cytoplasmic membrane, which disrupts cellular integrity and function .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Researchers synthesized derivatives of piperidine and tested their effects on human cancer cell lines.
    • Results indicated that modifications to the piperidine ring could significantly improve anticancer efficacy, particularly through pathways involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy :
    • A study focused on the antimicrobial properties found that certain derivatives exhibited significant activity against resistant bacterial strains.
    • The research highlighted the importance of structural features in enhancing antimicrobial potency .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for further drug development .

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